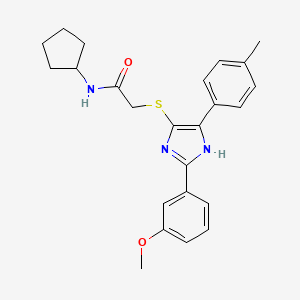

![molecular formula C16H17N3O2S2 B2443956 2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole CAS No. 2097900-50-8](/img/structure/B2443956.png)

2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole” is a complex organic molecule. It contains a thiophene ring, a pyrrolidine ring, and a benzimidazole ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings. Pyrrolidine is a five-membered ring with nitrogen . Thiophene is a five-membered ring with sulfur . Benzimidazole is a fused ring structure containing a benzene ring and an imidazole ring.Scientific Research Applications

Antiviral Agents

Compounds structurally related to benzimidazoles have been investigated for their potential as antiviral agents. For instance, 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, which share a structural framework with benzimidazoles, have been designed and tested as antirhinovirus agents. The construction of these compounds involves sophisticated synthetic routes, highlighting their potential in antiviral therapy (Hamdouchi et al., 1999).

Anticancer Agents

Another critical area of application is in anticancer research, where substituted benzimidazole derivatives have shown promise. A study involving the synthesis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide as anticancer agents indicates the potential of benzimidazole derivatives in treating cancer. These compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their utility in developing new cancer therapies (Farah et al., 2011).

Antiulcer Agents

Research into the development of antiulcer drugs has also benefited from benzimidazole derivatives. Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized with potential antisecretory and cytoprotective properties, positioning them as promising candidates for antiulcer medication (Starrett et al., 1989).

Kinase Inhibition

In the realm of kinase inhibition, which is crucial for developing targeted cancer therapies, substituted imidazoles have been investigated for their ability to inhibit p38 MAP kinase, a protein involved in inflammatory processes and cancer. These studies offer insights into designing new therapeutic agents that target specific pathways implicated in disease progression (Koch et al., 2008).

Material Science

The synthesis and application of benzimidazole derivatives extend beyond pharmacology into material science, where their unique properties are explored for developing new materials and coatings. Their potential in corrosion inhibition, for example, has been demonstrated in studies focusing on the protection of metals against environmental degradation (Yadav et al., 2016).

properties

IUPAC Name |

2-methyl-1-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S2/c1-12-17-14-5-2-3-6-15(14)19(12)13-8-9-18(11-13)23(20,21)16-7-4-10-22-16/h2-7,10,13H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFGWRVSLMYTSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2443876.png)

![6-[(4-chlorobenzyl)sulfanyl]-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile](/img/structure/B2443877.png)

![2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2443879.png)

![(E)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2443880.png)

![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2443881.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2443882.png)

![3-(3,5-Dimethylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2443887.png)

![3-(Azetidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2443889.png)

![[2-(Naphthalen-2-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2443893.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide](/img/structure/B2443894.png)

![2,4-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2443895.png)